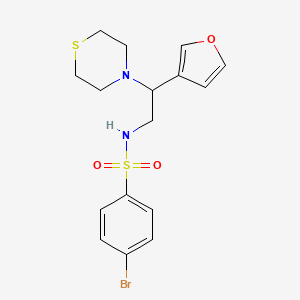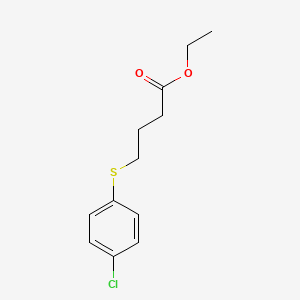
N-(2-chlorobenzyl)-N-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-N-phenylamine is a chemical compound that is structurally related to various benzylamine derivatives. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities and interactions with other molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which share a similar chloro and phenyl group, involves cyclization of amino alcohols followed by demethylation . Another related compound, N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, is synthesized de novo and confirmed by various spectroscopic methods . Additionally, 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives are synthesized through anodic oxidation of 2-aminodiphenylamine . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structures of related compounds are determined using techniques such as X-ray diffraction. For example, the crystal structure of N-salicylidene-2-hydroxy-5-bromobenzylamine is determined at 90 K, revealing a non-planar molecule with a significant dihedral angle between the aromatic rings . Similarly, the structure of a nickel(II) complex with N-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine is elucidated, showing a square pyramidal geometry . These studies suggest that this compound could also exhibit interesting structural features that may influence its reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of benzylamine derivatives is influenced by their functional groups and molecular structure. For instance, the dopaminergic activity of substituted benzazepines is related to their ability to interact with dopamine receptors . The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives demonstrates the potential for regioselective reactions . These findings indicate that this compound may also participate in specific chemical reactions based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives are crucial for their biological activity and environmental impact. The herbicidal activity of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine is assessed under greenhouse conditions, and its low mammalian toxicity and favorable environmental profile are noted . The interaction of a nickel(II) complex with DNA is investigated, suggesting electrostatic interactions . These studies provide a foundation for understanding the potential properties of this compound, such as solubility, stability, and biological interactions.
Wissenschaftliche Forschungsanwendungen
Analytical Characterizations and Syntheses
N-(2-chlorobenzyl)-N-phenylamine and its derivatives are often studied for their structural and analytical characteristics. In one study, N-alkyl-arylcyclohexylamines, closely related to this compound, were synthesized and characterized using various analytical techniques. The study aimed to aid the identification of new psychoactive substances by providing analytical characterizations for a range of compounds, including derivatives obtained from phenyl-substituted and isomeric methoxy phenylcyclohexylamines (Wallach et al., 2016).
Photophysical Properties and Organic Light-Emitting Devices
The compound and its derivatives have applications in the development of organic light-emitting devices (OLEDs). A study explored the photophysical properties of 1,6-bis(N-phenyl-p-(R)-phenylamino)pyrenes, derivatives of this compound. These compounds showed a full color visible range between 454 and 620 nm, and their emission properties were tailored for use in OLEDs, achieving high efficiency and specific color coordinates (Wee et al., 2009).
Radical Reactions and Oxygen Adduct Formation
This compound is also a subject of study in radical chemistry. For instance, N-cyclopropyl-N-phenylamine, a derivative, undergoes autocatalytic radical ring opening under aerobic conditions, leading to the formation of N-(1,2-dioxolan-3-yl)-N-phenylamine. This reaction is significant for understanding the oxidative radical ring opening and could be valuable in mechanistic studies of heteroatom-oxidizing enzymes (Wimalasena et al., 2001).
Ligand Synthesis and Coordination Chemistry
The compound is used in the synthesis of ligand systems for coordination chemistry. One study reported the synthesis of phenylamine-based ligand systems that coordinate with Co(II) to form monomeric complexes. These complexes were studied using X-ray diffraction, establishing that the ligands stabilize the Co(II) ion in specific coordination environments (Jones & MacBeth, 2007).
Wirkmechanismus
Target of Action
The primary target of N-(2-chlorobenzyl)-N-phenylamine is the microbial enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for pathogens such as Mycobacterium tuberculosis .
Mode of Action
This compound acts as an inhibitor of DXPS . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 1-deoxy-D-xylulose to 2-C-methyl-D-erythritol-4-phosphate . This inhibits the MEP pathway, disrupting the production of isoprenoid precursors, which are vital for the survival of certain pathogens .
Biochemical Pathways
The MEP pathway, which is affected by this compound, is responsible for the production of isoprenoid precursors . These precursors are essential for the biosynthesis of a variety of compounds, including certain vitamins and hormones, as well as the cell wall component peptidoglycan . By inhibiting DXPS, this compound disrupts these biochemical pathways, leading to downstream effects such as impaired cell wall synthesis .
Pharmacokinetics
Similar compounds have been found to have excellent admet profiles , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
The inhibition of DXPS by this compound leads to a disruption in the production of isoprenoid precursors . This can result in the death of the pathogen, as these precursors are vital for its survival . Therefore, the molecular and cellular effects of this compound’s action include the disruption of essential biochemical pathways and the potential death of the pathogen .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKUGGDNDCPQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

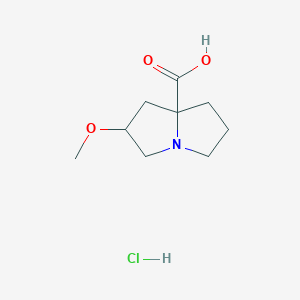
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

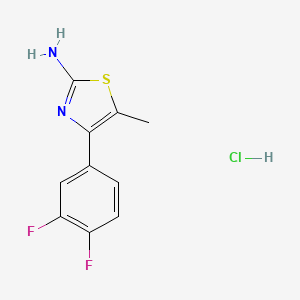
![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)
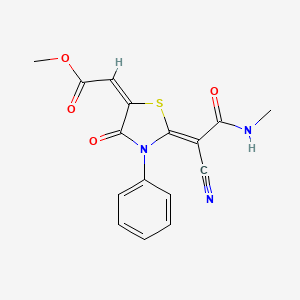
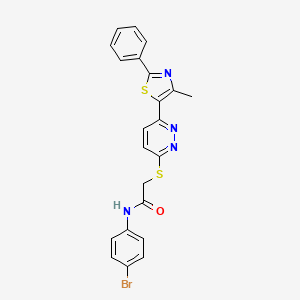
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)

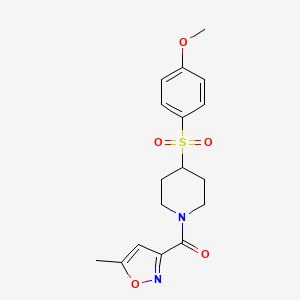
![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)

